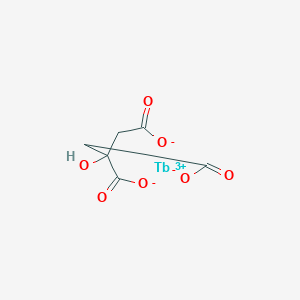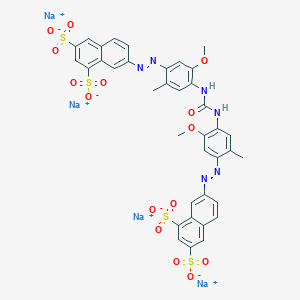![molecular formula C12H21NO6 B078765 Ethyl 3-[ethoxycarbonyl-(2-ethoxy-2-oxoethyl)amino]propanoate CAS No. 14891-08-8](/img/structure/B78765.png)
Ethyl 3-[ethoxycarbonyl-(2-ethoxy-2-oxoethyl)amino]propanoate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar ethyl ester compounds involves intricate chemical reactions. For instance, ethyl 2-ethoxycarbonyl-3,5-dioxoiiexanoate was synthesized through the hydrogenolysis and hydrolysis of diethyl (3-methyl-5-isoxazolyl)malonate, showcasing the chemical's complex synthetic pathway (KashimaChoji et al., 1973).
Molecular Structure Analysis
The molecular structure of related compounds demonstrates the importance of spectroscopic and diffractometric techniques. A study on polymorphic forms of a related compound utilized capillary powder X-ray diffraction (PXRD) and detailed solid-state nuclear magnetic resonance (SSNMR) to characterize subtle structural differences, highlighting the compound's complex molecular architecture (F. Vogt et al., 2013).
Chemical Reactions and Properties
The chemical properties of ethyl esters like Ethyl 3-[ethoxycarbonyl-(2-ethoxy-2-oxoethyl)amino]propanoate are deeply influenced by their molecular structure. For instance, Ethyl (Z)-2-[2,2-bis(ethoxycarbonyl)vinyl]amino-3-dimethylaminopropenoate's synthesis and transformations into heterocyclic compounds reveal the reactive nature and versatility of such molecules (Gorazd Soršak et al., 1995).
Physical Properties Analysis
Analyzing the physical properties of ethyl esters involves investigating their crystal structure and stability under various conditions. The crystal structure, Hirshfeld surfaces, and DFT computation of a similar compound, (2E)-2-(ethoxycarbonyl)-3-[(1-methoxy-1-oxo-3-phenylpropan-2-yl)amino] prop-2-enoic acid, provide insights into its NLO activity and the molecular interactions stabilizing the structure (P. Venkatesan et al., 2016).
Chemical Properties Analysis
The chemical properties, such as reactivity and interaction with other compounds, are crucial for understanding a compound's behavior in various chemical reactions. Studies on the reactions of Ethyl 2-Amino-5-(2-aryl-2-oxoethylidene)-4-oxo-4,5-dihydrofuran-3-carboxylates with alcohols, provide valuable information on the compound's reactivity and potential applications (D. Ivanov et al., 2018).
Applications De Recherche Scientifique
Polymorphism in Pharmaceutical Compounds
- Study: Vogt et al. (2013) conducted a study on the polymorphism of a related pharmaceutical compound, highlighting the challenges in analytical and physical characterization due to their similar spectra and diffraction patterns. This research is significant in understanding the polymorphic forms of similar compounds like Ethyl 3-[ethoxycarbonyl-(2-ethoxy-2-oxoethyl)amino]propanoate, which can have implications in drug development and stability (Vogt et al., 2013).
Anticancer Agents and Drug Resistance
- Study: Das et al. (2009) explored the structure-activity relationship and molecular mechanisms of a stable analogue of Ethyl 3-[ethoxycarbonyl-(2-ethoxy-2-oxoethyl)amino]propanoate, revealing its potential in mitigating drug resistance and synergizing with cancer therapies in leukemia cells. This study underlines the compound's role in developing treatments for cancers with multiple drug resistance (Das et al., 2009).
Interactions in Crystal Packing
- Study: Zhang et al. (2011) investigated the crystal packing of a related compound, focusing on N⋯π and O⋯π interactions. This research provides insight into the molecular interactions and stability of compounds like Ethyl 3-[ethoxycarbonyl-(2-ethoxy-2-oxoethyl)amino]propanoate, which is crucial for its application in various fields (Zhang et al., 2011).
Biocatalysis in Amino Acid Synthesis
- Study: Mukherjee and Martínez (2011) utilized lipases as biocatalysts for synthesizing precursors of β-substituted-γ-amino acids, demonstrating the efficiency of biocatalysis in synthesizing optically active compounds. This method could potentially apply to Ethyl 3-[ethoxycarbonyl-(2-ethoxy-2-oxoethyl)amino]propanoate for producing β-Substituted-γ-Amino Acids (Mukherjee & Martínez, 2011).
Propriétés
IUPAC Name |
ethyl 3-[ethoxycarbonyl-(2-ethoxy-2-oxoethyl)amino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO6/c1-4-17-10(14)7-8-13(12(16)19-6-3)9-11(15)18-5-2/h4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNAAZZKJCGKKFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCN(CC(=O)OCC)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60402662 | |
| Record name | ethyl 3-[ethoxycarbonyl-(2-ethoxy-2-oxoethyl)amino]propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60402662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-[ethoxycarbonyl-(2-ethoxy-2-oxoethyl)amino]propanoate | |
CAS RN |
14891-08-8 | |
| Record name | ethyl 3-[ethoxycarbonyl-(2-ethoxy-2-oxoethyl)amino]propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60402662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














